3-Bromo-4-nitrobenzoic acid
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Overview
Description
3-Bromo-4-nitrobenzoic acid is an organic compound with the molecular formula O2NC6H3(Br)CO2H . It is used as a substrate linked to a solid support via the carboxyl group in Bartoli synthesis of indoles .
Synthesis Analysis
The synthesis of nitro compounds like 3-Bromo-4-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The exact structure can be represented by the SMILES stringOC(=O)c1ccc(c(Br)c1)N+[O-]
. Chemical Reactions Analysis
3-Bromo-4-nitrobenzoic acid can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester . It can also be used in the Bartoli synthesis of indoles .Physical And Chemical Properties Analysis
3-Bromo-4-nitrobenzoic acid is a solid with a melting point of 200-204 °C . It has a molar refractivity of 47.4±0.3 cm^3 and a molar volume of 130.0±3.0 cm^3 . Its surface tension is 69.5±3.0 dyne/cm .Scientific Research Applications
Synthesis of Indoles
3-Bromo-4-nitrobenzoic acid: is used as a substrate linked to a solid support via the carboxyl group in the Bartoli synthesis of indoles . Indoles are an important class of heterocyclic compounds found in many natural products and pharmaceuticals. This synthesis method is valuable for creating diverse indole derivatives that can be used in drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitro compounds, such as 3-bromo-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might interact with various biological targets, influencing their function.
Mode of Action
The compound is known to participate in the bartoli synthesis of indoles . In this process, the compound is linked to a solid support via the carboxyl group . The bromine atom in the compound could potentially be involved in free radical reactions .
Biochemical Pathways
The compound’s involvement in the bartoli synthesis of indoles suggests it may influence pathways related to the synthesis and metabolism of indole compounds .
Pharmacokinetics
Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . This could potentially affect the compound’s bioavailability.
Result of Action
Given its involvement in the synthesis of indoles, it may contribute to the production of these important heterocyclic compounds, which play a crucial role in various biological processes .
Action Environment
The action of 3-Bromo-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid direct contact with skin, eyes, or inhalation of its dust . Furthermore, the compound should be stored away from heat and ignition sources to ensure its stability .
properties
IUPAC Name |
3-bromo-4-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPNEJUUOQRLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584745 |
Source
|
Record name | 3-Bromo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitrobenzoic acid | |
CAS RN |
101420-81-9 |
Source
|
Record name | 3-Bromo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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